molecular formula C10H14O3 B14373892 2,6-Diethoxyphenol CAS No. 90132-55-1

2,6-Diethoxyphenol

Cat. No.: B14373892
CAS No.: 90132-55-1
M. Wt: 182.22 g/mol
InChI Key: SMSZXONJAYKZCU-UHFFFAOYSA-N
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Description

2,6-Diethoxyphenol is an organic compound with the molecular formula C10H14O3. It is a phenolic compound characterized by the presence of two ethoxy groups attached to the benzene ring at the 2 and 6 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diethoxyphenol typically involves the etherification of pyrogallol (1,2,3-trihydroxybenzene) with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like acetone or ethanol. The general reaction scheme is as follows:

Pyrogallol+2Ethyl IodideThis compound+2Potassium Iodide\text{Pyrogallol} + 2 \text{Ethyl Iodide} \rightarrow \text{this compound} + 2 \text{Potassium Iodide} Pyrogallol+2Ethyl Iodide→this compound+2Potassium Iodide

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through continuous flow processes using microreactors. These methods offer advantages such as improved mixing, heat transfer, and reaction control, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Diethoxyphenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to dihydroxy derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of quinones or hydroquinones.

    Reduction: Formation of dihydroxy derivatives.

    Substitution: Formation of halogenated or nitrated phenolic compounds.

Scientific Research Applications

2,6-Diethoxyphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: It serves as a substrate for enzyme-catalyzed reactions, particularly in studies involving laccases and peroxidases.

    Medicine: Research has explored its potential antioxidant and anti-inflammatory properties, making it a candidate for drug development.

    Industry: It is used in the production of flavors, fragrances, and as an intermediate in the synthesis of other fine chemicals.

Mechanism of Action

The mechanism of action of 2,6-Diethoxyphenol involves its interaction with various molecular targets and pathways:

    Enzymatic Reactions: It acts as a substrate for enzymes like laccases and peroxidases, undergoing oxidation to form reactive intermediates.

    Antioxidant Activity: It can scavenge free radicals and reactive oxygen species, thereby exerting antioxidant effects.

    Signal Transduction: It may modulate signaling pathways involved in oxidative stress and inflammation.

Comparison with Similar Compounds

2,6-Diethoxyphenol can be compared with other similar compounds such as:

    2,6-Dimethoxyphenol: Similar in structure but with methoxy groups instead of ethoxy groups. It is known for its use in flavors and fragrances.

    2,6-Dihydroxyphenol: Lacks the ethoxy groups and has hydroxyl groups instead. It is used in various chemical syntheses and as an antioxidant.

Uniqueness

The presence of ethoxy groups in this compound imparts unique chemical properties, such as increased lipophilicity and altered reactivity compared to its methoxy and hydroxy analogs. This makes it particularly useful in specific applications where these properties are advantageous.

Conclusion

This compound is a versatile compound with significant applications in various fields. Its unique chemical structure and reactivity make it valuable in scientific research, industrial processes, and potential medical applications. Understanding its preparation methods, chemical reactions, and mechanism of action provides a comprehensive insight into its utility and importance.

Properties

CAS No.

90132-55-1

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

2,6-diethoxyphenol

InChI

InChI=1S/C10H14O3/c1-3-12-8-6-5-7-9(10(8)11)13-4-2/h5-7,11H,3-4H2,1-2H3

InChI Key

SMSZXONJAYKZCU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC=C1)OCC)O

Origin of Product

United States

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